molecular formula C7H3Br2NOS B13989500 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one

2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one

Cat. No.: B13989500
M. Wt: 308.98 g/mol
InChI Key: PQYIPGHHKRBQAQ-UHFFFAOYSA-N
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Description

2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one typically involves the bromination of thieno[3,2-c]pyridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and organic solvents.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminated thieno[3,2-c]pyridin-4-one derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can enhance the compound’s reactivity, facilitating its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The bromine atoms make it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C7H3Br2NOS

Molecular Weight

308.98 g/mol

IUPAC Name

2,7-dibromo-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H3Br2NOS/c8-4-2-10-7(11)3-1-5(9)12-6(3)4/h1-2H,(H,10,11)

InChI Key

PQYIPGHHKRBQAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)NC=C2Br)Br

Origin of Product

United States

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